3-Ethyl-4-methyl-1H-pyrazole hydrochloride
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Overview
Description
3-Ethyl-4-methyl-1H-pyrazole hydrochloride is a chemical compound with the molecular formula C6H11ClN2. It belongs to the pyrazole family, which is characterized by a five-membered ring structure containing two adjacent nitrogen atoms. Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry, often serving as key intermediates in the preparation of more complex heterocyclic systems .
Mechanism of Action
Target of Action
It’s worth noting that pyrazole derivatives have been known to exhibit diverse pharmacological effects . For instance, 4-methyl-1H-pyrazole acts as a synthetic alcohol dehydrogenase inhibitor .
Mode of Action
For example, 4-methyl-1H-pyrazole blocks the formation of toxic ethylene glycol metabolites, which are responsible for severe metabolic acidosis and renal failure .
Biochemical Pathways
For instance, 4-methyl-1H-pyrazole inhibits the activity of the enzyme CYP2E1 .
Result of Action
Pyrazole derivatives have been known to exhibit diverse pharmacological effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-4-methyl-1H-pyrazole hydrochloride typically involves the condensation of appropriate aldehydes or ketones with hydrazines, followed by cyclization. One common method includes the reaction of ethyl acetoacetate with hydrazine hydrate under acidic conditions to form the pyrazole ring . The hydrochloride salt is then obtained by treating the resulting pyrazole with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature, pH, and solvent choice, to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
3-Ethyl-4-methyl-1H-pyrazole hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole oxides.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyrazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are employed under various conditions, including acidic or basic environments.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyrazole oxides, while substitution reactions can produce a wide range of functionalized pyrazoles .
Scientific Research Applications
3-Ethyl-4-methyl-1H-pyrazole hydrochloride has numerous applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is utilized in the production of agrochemicals and pharmaceuticals.
Comparison with Similar Compounds
Similar Compounds
3-Methyl-1H-pyrazole: Similar structure but lacks the ethyl group.
4-Methyl-1H-pyrazole: Similar structure but lacks the ethyl group at the 3-position.
3,5-Dimethyl-1H-pyrazole: Contains an additional methyl group at the 5-position.
Uniqueness
3-Ethyl-4-methyl-1H-pyrazole hydrochloride is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of both ethyl and methyl groups on the pyrazole ring can enhance its lipophilicity and ability to interact with hydrophobic pockets in biological targets .
Properties
IUPAC Name |
5-ethyl-4-methyl-1H-pyrazole;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2.ClH/c1-3-6-5(2)4-7-8-6;/h4H,3H2,1-2H3,(H,7,8);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APUFTSNULWOPRG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=NN1)C.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40681978 |
Source
|
Record name | 5-Ethyl-4-methyl-1H-pyrazole--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40681978 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.62 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1218791-04-8 |
Source
|
Record name | 1H-Pyrazole, 3-ethyl-4-methyl-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1218791-04-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Ethyl-4-methyl-1H-pyrazole--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40681978 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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